molecular formula C16H25NO3 B13357058 tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate

tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate

Cat. No.: B13357058
M. Wt: 279.37 g/mol
InChI Key: TXUASIWBVUPKRO-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate is an organic compound that features a tert-butyl group, a benzyl group, and a hydroxypropan-2-yl group attached to a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate typically involves the reaction of tert-butyl glycine with benzyl bromide and 1-hydroxypropan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides (e.g., bromine or chlorine) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy group.

Scientific Research Applications

tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl glycine
  • Benzyl glycine
  • 1-Hydroxypropan-2-ylamine

Uniqueness

tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. The presence of the tert-butyl group provides steric hindrance, while the benzyl and hydroxypropan-2-yl groups offer opportunities for various chemical modifications and interactions .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl 2-[benzyl-[(2S)-1-hydroxypropan-2-yl]amino]acetate

InChI

InChI=1S/C16H25NO3/c1-13(12-18)17(10-14-8-6-5-7-9-14)11-15(19)20-16(2,3)4/h5-9,13,18H,10-12H2,1-4H3/t13-/m0/s1

InChI Key

TXUASIWBVUPKRO-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CO)N(CC1=CC=CC=C1)CC(=O)OC(C)(C)C

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC(=O)OC(C)(C)C

Origin of Product

United States

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